N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with arylglyoxals and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromenyl moiety in acidic media .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid
- 3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoic acid
Uniqueness
2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific structure, which includes both a furochromenyl moiety and a butanoic acid group. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C23H26N2O7 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O7/c1-11(2)21(22(28)29)25-20(27)9-24-19(26)6-5-14-13(4)16-7-15-12(3)10-31-17(15)8-18(16)32-23(14)30/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t21-/m1/s1 |
InChI Key |
QHDQQLNDZGQXNY-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.